The IUPAC name for this compound is 3-thiophen-2-ylpyrrolidine, reflecting its pyrrolidine backbone substituted at the 3-position with a thiophen-2-yl group. The structural validation is confirmed through computational and experimental methods:
C1CNCC1C2=CC=CS2 HSZCTWGOSSILDX-UHFFFAOYSA-N The compound’s 3D conformation reveals a puckered pyrrolidine ring with the thiophene moiety oriented perpendicularly, minimizing steric hindrance. This spatial arrangement is critical for its interactions in biological systems and synthetic applications.
| Property | Value |
|---|---|
| IUPAC Name | 3-thiophen-2-ylpyrrolidine |
| Molecular Formula | $$ \text{C}8\text{H}{11}\text{NS} $$ |
| Molecular Weight | 153.25 g/mol |
| SMILES | C1CNCC1C2=CC=CS2 |
| InChIKey | HSZCTWGOSSILDX-UHFFFAOYSA-N |
The CAS Registry Number for 3-(thiophen-2-yl)pyrrolidine is 125067-53-0. Its hydrochloride derivative, 3-(thiophen-2-yl)pyrrolidine hydrochloride, is assigned 2377036-07-0. These entries are consistent across major databases:
Database cross-referencing confirms the compound’s identity and distinguishes it from structurally similar molecules, such as 3-[(3-methylthiophen-2-yl)methyl]pyrrolidine (Evitachem EVT-13358837).
The compound is referenced under multiple synonyms, including:
These terms are used interchangeably in synthetic protocols and pharmacological studies, underscoring the need for standardized nomenclature in interdisciplinary research.
The three-dimensional structural characterization of 3-(thiophen-2-yl)pyrrolidine and related compounds has been extensively studied through single-crystal X-ray crystallography, revealing fundamental insights into the molecular geometry and conformational preferences of this bicyclic system [1] [2] [4]. The compound exhibits a molecular formula of C₈H₁₁NS with a molecular weight of 153.25 g/mol, featuring a pyrrolidine ring substituted at the C3 position with a thiophene-2-yl group [31] [32].
Crystallographic investigations of structurally related thiophene-pyrrolidine systems demonstrate that these compounds typically crystallize in orthorhombic or monoclinic space groups, with unit cell parameters varying significantly based on substitution patterns [1] [4] [6]. For instance, the closely related 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone crystallizes in the orthorhombic space group Pna₂₁ with unit cell dimensions a = 11.1559(3) Å, b = 3.9258(1) Å, and c = 21.6293(6) Å [1].
The pyrrolidine ring in 3-(thiophen-2-yl)pyrrolidine adopts characteristic non-planar conformations due to the inherent flexibility of the five-membered saturated ring [10] [24]. Crystallographic analysis reveals that the pyrrolidine moiety typically exhibits envelope or twist conformations, with the specific pucker mode determined by substituent effects and crystal packing forces [8] [22] [26]. The envelope conformation involves four atoms lying approximately in a plane with the fifth atom displaced out of this plane, while the twist conformation features two adjacent atoms displaced from the mean plane of the remaining three atoms [24] [26].
Table 1: Pyrrolidine Ring Conformations in 3-(Thiophen-2-yl)pyrrolidine
| Conformation | Description | Typical Dihedral Angles | Common Factors Influencing |
|---|---|---|---|
| C4-endo | Pucker at C4 position pointing toward the N atom | N-C2-C3-C4: ~20-40° | Substituents at C3 or C4 positions |
| C4-exo | Pucker at C4 position pointing away from the N atom | N-C2-C3-C4: ~-20-40° | Electronegative substituents at C4 in trans configuration |
| C3-endo | Pucker at C3 position pointing toward the N atom | C2-C3-C4-C5: ~20-40° | Substituents at C2 or C3 positions |
| C3-exo | Pucker at C3 position pointing away from the N atom | C2-C3-C4-C5: ~-20-40° | Electronegative substituents at C3 in trans configuration |
| Envelope | Four atoms in plane with one atom out of plane | Variable depending on which atom is out of plane | Ring strain, substituent effects |
| Twist | Two adjacent atoms displaced from the plane of the other three atoms | Variable depending on which atoms are displaced | Steric hindrance between substituents |
The thiophene ring maintains its aromatic planarity with characteristic bond lengths and angles consistent with five-membered heterocyclic aromatic systems [18] [21]. The C-S bond lengths typically range from 1.71-1.85 Å, while the C=C bonds measure approximately 1.34-1.36 Å, and the C-C bonds fall within 1.42-1.45 Å [21] [23]. The C-S-C angle in the thiophene ring is characteristically narrower than the tetrahedral angle, measuring approximately 89-92°, due to the constraints imposed by the five-membered ring geometry [18] [21].
The dihedral angle between the pyrrolidine and thiophene ring planes varies considerably depending on crystal packing and substituent effects, typically ranging from 60-90° [22] [34] [36]. This variability reflects the rotational freedom around the C3(pyrrolidine)-C2(thiophene) bond, which allows for multiple conformational states in solution and solid state [8] [15] [22].
Table 2: Crystallographic Data for Related Thiophene-Pyrrolidine Compounds
| Compound | Space Group | Unit Cell Parameters | Key Dihedral Angles | Ring Conformations |
|---|---|---|---|---|
| 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone | Pna₂₁ | a = 11.1559(3) Å, b = 3.9258(1) Å, c = 21.6293(6) Å | Molecule essentially planar (max deviation 0.085 Å) | Essentially planar structure |
| Bis[2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine]silver(I) | P2₁ | a = 8.3455(3) Å, b = 19.2331(6) Å, c = 11.0134(3) Å, β = 102.491(3)° | Thienyl rings: 11.2°, 4.35°, 50.36°, 64.5° with pyridopyrazine | Pyrrolidine and thiophene rings show various conformations |
| 1-[(3-(1H-Indol-3-yl)carbonyl]-1-methyl-2-oxo-4-(thiophen-2-yl)spiro compound | Not specified | Not fully specified | Thiophene-indole: 89.02°, Pyrrolidine adopts twist conformation | Pyrrolidine: twist conformation on spiro C-C bond |
| 3-Phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano compound | Not specified | Not specified | Pyrrolidine-thiophene: 6.31°, Phenyl-pyrimidinone: 68.13° | Pyrrolidine: envelope; Thiopyran: twist-chair |
The hybridization of thiophene and pyrrolidine rings in 3-(thiophen-2-yl)pyrrolidine creates a unique electronic and steric environment that significantly influences the conformational preferences and molecular properties [10] [14] [27]. The thiophene substituent at the C3 position of the pyrrolidine ring introduces both electronic and steric perturbations that affect the ring puckering dynamics and overall molecular geometry [17] [25] [27].
Electronic effects arising from the thiophene substitution include the withdrawal of electron density from the pyrrolidine ring through the sp²-sp³ carbon-carbon bond connecting the two heterocycles [9] [16] [18]. The aromatic thiophene system, with its delocalized π-electron cloud, can participate in weak π-π interactions and influence the electron distribution within the pyrrolidine ring [5] [16]. This electronic perturbation affects the nitrogen lone pair availability and can influence hydrogen bonding patterns in crystal structures [10] [11].
The gauche effect, well-documented in pyrrolidine systems, plays a crucial role in determining the preferred ring conformation when electronegative substituents are present [17] [27] [30]. In 3-(thiophen-2-yl)pyrrolidine, the thiophene ring acts as a bulky, electron-withdrawing substituent that can stabilize specific puckering modes through favorable gauche interactions between the C-N bond and the C-thiophene bond [27] [30]. This stabilization is particularly pronounced when the thiophene substituent adopts a pseudo-axial orientation relative to the pyrrolidine ring [27].
Steric effects become dominant when considering the rotational barriers around the C3(pyrrolidine)-C2(thiophene) bond [12] [13] [24]. The thiophene ring, with its planar aromatic structure, can experience steric clashes with hydrogen atoms on the pyrrolidine ring, particularly those at the C2 and C4 positions [13] [15]. These interactions create rotational barriers that influence the conformational energy landscape and can stabilize specific orientations of the thiophene ring relative to the pyrrolidine backbone [12] [24].
Table 3: Substituent Effects on Pyrrolidine Conformation
| Substituent Type | Effect on Pyrrolidine Conformation | Impact on Torsional Strain |
|---|---|---|
| Electronegative group at C4 (trans) | Favors C4-exo pucker due to gauche effect | Reduces torsional strain through favorable gauche interactions |
| Electronegative group at C4 (cis) | Favors C4-endo pucker | May increase torsional strain depending on other substituents |
| Bulky group at C3 | Restricts ring flexibility, may favor specific conformers based on steric factors | Increases torsional strain due to 1,3-diaxial interactions |
| Bulky group at C2 | Strongly influences amide bond geometry (cis/trans) | Significant impact on ring strain and adjacent bond rotations |
| Thiophene at C3 | Induces specific conformational preferences based on electronic and steric factors | Complex effects depending on thiophene orientation relative to pyrrolidine |
| Hydrogen bonding group | May stabilize specific conformers through intra/intermolecular H-bonds | Can either increase or decrease strain depending on H-bond geometry |
The hybridization effects extend to the influence on pseudorotation dynamics within the pyrrolidine ring [10] [24] [25]. Unsubstituted pyrrolidine typically exhibits rapid interconversion between different puckering modes through pseudorotation, a low-energy process involving sequential displacement of ring atoms from the mean plane [24] [25]. The presence of the thiophene substituent at C3 creates an asymmetric environment that can bias these pseudorotational pathways and stabilize specific conformational states [10] [24].
Nuclear magnetic resonance studies of related thiophene-pyrrolidine systems reveal that the thiophene substitution significantly affects the chemical shifts and coupling patterns of pyrrolidine protons [9] [19] [28]. These spectroscopic changes reflect alterations in the electronic environment and conformational dynamics induced by the thiophene-pyrrolidine hybridization [19] [28]. The thiophene ring's aromatic character influences the magnetic anisotropy experienced by nearby pyrrolidine protons, providing valuable information about the preferred spatial arrangements [9] [19].
The torsional strain analysis of 3-(thiophen-2-yl)pyrrolidine requires comprehensive evaluation of both intramolecular and intermolecular factors that contribute to the overall conformational energy landscape [12] [13] [24]. The bicyclic nature of this system, where the pyrrolidine and thiophene rings are connected through a single carbon-carbon bond, creates multiple sources of torsional strain that must be considered in understanding the preferred molecular conformations [14] [15] [24].
Within the pyrrolidine ring, torsional strain arises from the five-membered ring geometry that forces deviation from ideal tetrahedral angles around the saturated carbon atoms [17] [24] [25]. The ring puckering relieves some of this strain by allowing carbon atoms to adopt more favorable torsional angles, but the presence of the thiophene substituent at C3 introduces additional constraints that affect the magnitude and distribution of torsional strain [17] [25] [27].
The primary torsional angles within the pyrrolidine ring include N1-C2-C3-C4, C2-C3-C4-C5, C3-C4-C5-N1, C4-C5-N1-C2, and C5-N1-C2-C3, each typically ranging from 15-45° in magnitude but with alternating signs to accommodate the ring closure [24] [25] [28]. The thiophene substitution at C3 perturbs these angles by introducing steric and electronic effects that can stabilize specific conformational states [27] [28] [30].
Table 4: Thiophene-Pyrrolidine Bond Characteristics
| Bond Parameter | Typical Value | Notes |
|---|---|---|
| C3(pyrrolidine)-C2(thiophene) bond length | 1.48-1.52 Å | Single bond with partial sp²-sp³ character |
| C-S bond length in thiophene | 1.71-1.85 Å | Longer than typical C-O or C-N bonds due to larger S atom |
| C=C bond length in thiophene | 1.34-1.36 Å | Typical for aromatic C=C bonds |
| C-C bond length in thiophene | 1.42-1.45 Å | Intermediate between single and double bond due to aromaticity |
| C-S-C angle in thiophene | 89-92° | Narrower than typical tetrahedral angle due to ring constraints |
| C-C-C angles in thiophene | 112-114° | Typical for five-membered aromatic rings |
| Dihedral angle between pyrrolidine and thiophene planes | 60-90° (variable) | Highly dependent on substitution pattern and crystal packing |
| Torsional angle C2-C3-C2-S (pyrrolidine-thiophene) | ±60-120° (variable) | Affected by steric and electronic factors of both rings |
The torsional strain around the C3(pyrrolidine)-C2(thiophene) connecting bond represents a critical component of the overall conformational energy [12] [15] [24]. This bond experiences rotational barriers due to steric interactions between the two ring systems and electronic effects arising from the sp²-sp³ hybridization mismatch [12] [13]. The preferred torsional angles around this bond are influenced by the balance between minimizing steric clashes and optimizing electronic interactions [15] [24].
Table 5: Torsional Strain Analysis in 3-(Thiophen-2-yl)pyrrolidine
| Torsional Parameter | Typical Range (degrees) | Strain Energy Contribution | Factors Affecting Strain |
|---|---|---|---|
| N1-C2-C3-C4 (pyrrolidine ring) | 15-45 | Moderate (depends on substituents) | C3 and C4 substituents, ring pucker |
| C2-C3-C4-C5 (pyrrolidine ring) | -15 to -45 | Moderate (depends on substituents) | C3 and C4 substituents, ring pucker |
| C3-C4-C5-N1 (pyrrolidine ring) | 15-45 | Moderate (depends on substituents) | C4 and C5 substituents, ring pucker |
| C4-C5-N1-C2 (pyrrolidine ring) | -15 to -45 | Moderate (depends on substituents) | C5 and C2 substituents, ring pucker |
| C5-N1-C2-C3 (pyrrolidine ring) | 15-45 | Moderate (depends on substituents) | C2 and C3 substituents, ring pucker |
| C3(pyrrolidine)-C2(thiophene)-C3(thiophene)-C4(thiophene) | 0-30 | Low to moderate | Thiophene aromaticity, steric interactions |
| C3(pyrrolidine)-C2(thiophene)-S-C5(thiophene) | 150-180 | Low (favored anti arrangement) | Electronic effects from both ring systems |
The thiophene ring contributes minimal torsional strain due to its aromatic character and planar geometry [16] [18] [21]. However, the orientation of the thiophene ring relative to the pyrrolidine system can create significant steric interactions that manifest as increased torsional strain around the connecting bond [13] [15]. The preferred anti arrangement between the pyrrolidine nitrogen and the thiophene sulfur minimizes dipole-dipole repulsions while allowing for optimal orbital overlap [16] [18].
The synthesis of 3-(Thiophen-2-yl)pyrrolidine represents a significant area of research within heterocyclic chemistry, particularly given the pharmacological importance of both thiophene and pyrrolidine moieties in medicinal compounds. This compound, with the molecular formula C8H11NS and a molecular weight of 153.25 grams per mole, has emerged as a valuable synthetic target due to its potential applications in drug discovery and development [1].
The Knoevenagel condensation reaction has proven to be a versatile and reliable method for constructing the core structures of thiophene-pyrrolidine derivatives. This base-catalyzed synthetic methodology facilitates carbon-carbon bond formation through the nucleophilic addition of active hydrogen compounds to carbonyl groups, followed by dehydration reactions [2].
Research investigations have demonstrated that pyrrolidine itself can serve as an effective catalyst in Knoevenagel condensation reactions. Comparative studies between piperidine and pyrrolidine as catalytic bases revealed that pyrrolidine exhibits superior catalytic activity, particularly achieving 100% conversion rates with 4-methoxybenzaldehyde substrates under optimized conditions [3]. The enhanced reactivity of pyrrolidine as a catalyst stems from its higher basicity compared to its acyclic counterparts, with a pKa value of 11.3 [4].
In the specific context of thiophene-pyrrolidine synthesis, the Knoevenagel condensation approach typically involves the reaction of thiophene carboxaldehyde derivatives with active methylene compounds in the presence of pyrrolidine or related nitrogen bases. The reaction mechanism proceeds through initial deprotonation of the active methylene compound, followed by nucleophilic addition to the carbonyl group and subsequent elimination of water to yield the conjugated product [5].
The optimization of Knoevenagel condensation reactions for thiophene-pyrrolidine core assembly has revealed several critical parameters. Temperature control typically ranges from room temperature to 120°C, depending on the specific substrates employed. Catalyst loading of pyrrolidine generally requires 0.5 to 0.75 equivalents for optimal conversion rates, with reaction times extending from 30 minutes to 8 hours [3]. The choice of solvent significantly influences both reaction rate and product selectivity, with ethanol and aqueous ethanol mixtures proving particularly effective for many thiophene-containing substrates [6].
Recent developments in this field have incorporated boric acid as an alternative catalyst for Knoevenagel condensation reactions involving thiophene derivatives. This methodology demonstrates excellent functional group tolerance and proceeds under mild conditions at room temperature, making it particularly attractive for synthetic applications requiring gentle reaction conditions [6].
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and widely utilized methodologies for the synthesis of thiophene-pyrrolidine derivatives. These transformations offer exceptional versatility, mild reaction conditions, and broad substrate scope, making them indispensable tools in modern synthetic chemistry [7].
The Suzuki-Miyaura cross-coupling reaction represents the most extensively studied palladium-catalyzed approach for thiophene-pyrrolidine synthesis. This methodology typically employs thiophene boronic acids or their ester derivatives as coupling partners with various pyrrolidine-containing halides or pseudohalides [8]. Research findings indicate that the choice of palladium catalyst significantly influences both reaction efficiency and product selectivity.
Comprehensive catalyst screening studies have demonstrated that bis(diphenylphosphino)ferrocene palladium dichloride [Pd(dppf)Cl2] consistently provides superior results for thiophene-pyrrolidine coupling reactions, delivering high yields after only two hours of reaction time [8]. In contrast, alternative catalysts such as tetrakis(triphenylphosphine)palladium [Pd(PPh3)4] and bis(tricyclohexylphosphine)palladium [Pd(PCy3)2] typically require longer reaction times and afford lower yields under comparable conditions [8].
The synthetic scope of palladium-catalyzed cross-coupling extends beyond traditional Suzuki-Miyaura reactions to encompass other valuable transformations. Sonogashira coupling reactions enable the incorporation of alkyne functionalities, while Buchwald-Hartwig amination reactions facilitate direct carbon-nitrogen bond formation [7]. These complementary methodologies provide synthetic chemists with comprehensive tools for constructing diverse thiophene-pyrrolidine architectures.
Optimization studies for palladium-catalyzed thiophene-pyrrolidine synthesis have identified several critical reaction parameters. Temperature optimization typically ranges from room temperature to 130°C, with most reactions proceeding efficiently at 80-110°C [8]. Catalyst loading requirements vary from 0.1 to 10 mole percent, depending on substrate reactivity and desired reaction rate. Base selection proves crucial, with cesium carbonate and potassium carbonate emerging as preferred choices for most applications [8].
The development of aqueous palladium-catalyzed cross-coupling protocols has provided environmentally benign alternatives for thiophene-pyrrolidine synthesis. These methodologies utilize water-compatible surfactants such as TPGS-750-M to enable efficient coupling reactions in aqueous media, eliminating the need for organic solvents and simplifying product isolation procedures [7] [9].
Recent advances in palladium-catalyzed oxidative coupling reactions have expanded the synthetic toolbox for thiophene-pyrrolidine construction. These transformations enable direct carbon-hydrogen bond functionalization without requiring pre-functionalized substrates, thereby improving synthetic efficiency and reducing waste generation [10] [11].
Post-functionalization strategies represent a critical component of thiophene-pyrrolidine synthetic methodology, enabling the preparation of diverse derivatives from common precursor compounds. These approaches offer significant advantages in terms of synthetic efficiency, allowing rapid access to libraries of related compounds for structure-activity relationship studies [12].
The most widely employed post-functionalization techniques for thiophene-pyrrolidine derivatives involve modification of the pyrrolidine nitrogen atom. N-alkylation reactions provide straightforward access to tertiary amine derivatives, with reaction conditions typically involving alkyl halides in the presence of bases such as sodium hydride or potassium carbonate [13]. Reaction temperatures generally range from room temperature to 80°C, with reaction times varying from 2 to 24 hours depending on the electrophile employed.
N-acylation represents another valuable post-functionalization strategy, enabling the introduction of amide functionalities. These reactions typically employ acid chlorides or anhydrides in the presence of bases such as triethylamine or pyridine [14]. The mild reaction conditions and excellent functional group tolerance make this approach particularly attractive for preparing complex derivatives.
Aromatic substitution reactions on the thiophene ring provide additional avenues for structural diversification. Electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation, proceed readily under standard conditions due to the electron-rich nature of the thiophene ring [15]. These transformations typically require temperatures ranging from 0°C to 100°C and reaction times of 1 to 12 hours.
Metal-catalyzed carbon-hydrogen bond functionalization has emerged as a powerful tool for post-functionalization of thiophene-pyrrolidine derivatives. These transformations enable direct introduction of aryl, alkenyl, and alkyl substituents without requiring pre-functionalized starting materials [16]. Palladium, rhodium, and ruthenium catalysts have all demonstrated effectiveness for these applications, with reaction conditions typically involving temperatures of 80-150°C and catalyst loadings of 2-10 mole percent.
Oxidative functionalization techniques provide access to derivatives containing carbonyl and other oxygen-containing functional groups. The use of oxidants such as potassium permanganate, chromium trioxide, or transition metal-based catalysts enables selective oxidation of specific positions within the thiophene-pyrrolidine framework [17]. These reactions typically require careful optimization of reaction conditions to achieve selectivity and avoid over-oxidation.
The development of cascade post-functionalization sequences has enabled the rapid construction of complex molecular architectures from simple thiophene-pyrrolidine precursors. These multi-step transformations combine several individual reactions into single synthetic operations, significantly improving overall synthetic efficiency [12]. Examples include oxidation-cyclization sequences that generate spirocyclic structures and multi-component coupling reactions that introduce multiple functional groups simultaneously.
Recent research has focused on developing sustainable post-functionalization methodologies that minimize environmental impact. These approaches include the use of water as a solvent, catalysis by earth-abundant metals, and the development of catalyst-free transformations [18]. The application of flow chemistry techniques has also emerged as a promising approach for optimizing post-functionalization reactions, providing enhanced control over reaction parameters and enabling continuous synthesis protocols [19].
The optimization of post-functionalization reactions requires careful consideration of multiple parameters including temperature, solvent, catalyst loading, and reaction time. Statistical experimental design approaches, including Design of Experiments methodologies, have proven valuable for systematic optimization of these complex reaction systems [20]. These approaches enable identification of optimal conditions while minimizing the number of required experiments.
Temperature optimization studies for post-functionalization reactions typically reveal optimal ranges between 25°C and 150°C, depending on the specific transformation employed. Lower temperatures generally favor selectivity but may require extended reaction times, while higher temperatures accelerate reaction rates but can lead to decreased selectivity and increased side product formation [21] [22].
Catalyst loading optimization represents another critical parameter for post-functionalization reactions. Most transition metal-catalyzed transformations require catalyst loadings between 0.1 and 10 mole percent, with higher loadings generally providing faster reaction rates but increased costs and potential difficulties in product purification [22]. Recent developments in catalyst design have focused on developing more active catalysts that enable lower loading requirements while maintaining high efficiency.